molecular formula C8H6F4 B1450085 2,5-Difluoro-4-methylbenzodifluoride CAS No. 1803735-01-4

2,5-Difluoro-4-methylbenzodifluoride

Cat. No.: B1450085
CAS No.: 1803735-01-4
M. Wt: 178.13 g/mol
InChI Key: BIYDXCNSAOWSHH-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylbenzodifluoride is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a methyl group on a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methylbenzodifluoride typically involves halogenation reactions, where fluorine atoms are introduced into the benzene ring. One common method is the direct fluorination of 4-methylbenzene using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions to facilitate the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-methylbenzodifluoride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Typical reagents include nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

  • Oxidation: 2,5-Difluoro-4-methylbenzoic acid

  • Reduction: 2,5-Difluoro-4-methylbenzene

  • Substitution: 2,5-Difluoro-4-methylnitrobenzene

Scientific Research Applications

2,5-Difluoro-4-methylbenzodifluoride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a component in advanced materials. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Incorporated into materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which 2,5-Difluoro-4-methylbenzodifluoride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

2,5-Difluoro-4-methylbenzodifluoride is unique due to its specific arrangement of fluorine atoms and the methyl group. Similar compounds include:

  • 2,6-Difluoro-4-methylbenzodifluoride: Similar structure but with different positions of fluorine atoms.

  • 3,5-Difluoro-4-methylbenzodifluoride: Another positional isomer with distinct chemical properties.

These compounds differ in their reactivity and applications, highlighting the importance of structural variations in fluorinated aromatic compounds.

Properties

IUPAC Name

1-(difluoromethyl)-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYDXCNSAOWSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228017
Record name Benzene, 1-(difluoromethyl)-2,5-difluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803735-01-4
Record name Benzene, 1-(difluoromethyl)-2,5-difluoro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803735-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(difluoromethyl)-2,5-difluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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